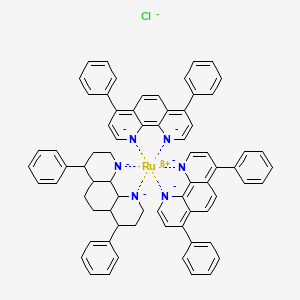
4,7-Diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide;4,7-diphenyl-1,10-phenanthroline-1,10-diide;ruthenium(8+);chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4,7-Diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide; 4,7-diphenyl-1,10-phenanthroline-1,10-diide; ruthenium(8+); chloride” is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with phenanthroline ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diphenyl-1,10-phenanthroline involves several steps. One common method starts with the reaction of 2-nitroaniline with arsenic acid in hot dilute sulfuric acid. This mixture is then heated to 110°C, and β-chloropropiophenone is added slowly, maintaining the temperature below 140°C. After the reaction is complete, the mixture is neutralized with sodium hydroxide, and the product is extracted with benzene. The crude product is then purified by recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction temperatures, addition rates, and purification steps to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4,7-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form different derivatives, such as 4-phenyl-8-aminoquinoline.
Substitution: It undergoes substitution reactions where ligands can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Tin(II) chloride in ethanol is used for reduction reactions.
Substitution: Various organic solvents and catalysts are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further used in different applications.
科学的研究の応用
4,7-Diphenyl-1,10-phenanthroline and its derivatives have numerous applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and catalysis.
Biology: Employed as probes in biochemical assays to detect metal ions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
作用機序
The mechanism by which 4,7-diphenyl-1,10-phenanthroline exerts its effects involves coordination with metal ions. The phenanthroline ligands form stable complexes with metal centers, which can then participate in various catalytic and electronic processes. The molecular targets include metal ions in biological systems, where the compound can act as a chelating agent .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A simpler analog without the diphenyl groups.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups instead of phenyl groups.
Bathocuproine: Another phenanthroline derivative used in similar applications.
Uniqueness
4,7-Diphenyl-1,10-phenanthroline is unique due to its enhanced stability and electronic properties conferred by the diphenyl groups. These properties make it particularly useful in applications requiring high stability and efficient electron transport.
特性
分子式 |
C72H60ClN6Ru+ |
|---|---|
分子量 |
1145.8 g/mol |
IUPAC名 |
4,7-diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide;4,7-diphenyl-1,10-phenanthroline-1,10-diide;ruthenium(8+);chloride |
InChI |
InChI=1S/C24H28N2.2C24H16N2.ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;/h1-10,19-24H,11-16H2;2*1-16H;1H;/q3*-2;;+8/p-1 |
InChIキー |
AXTIBMKICWOOHU-UHFFFAOYSA-M |
正規SMILES |
C1CC2C(CC[N-]C2C3C1C(CC[N-]3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=C[N-]C4=C3[N-]C=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=C[N-]C4=C3[N-]C=C2)C5=CC=CC=C5.[Cl-].[Ru+8] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


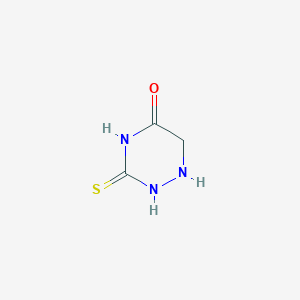
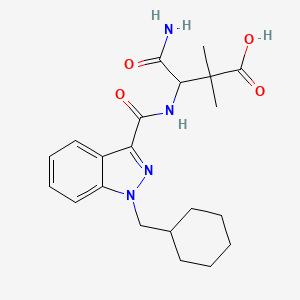
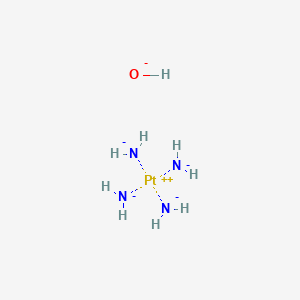
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)

![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
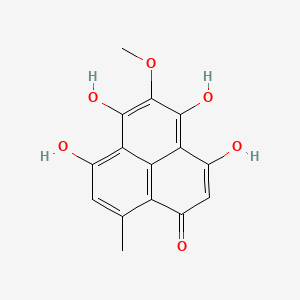
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)

![(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
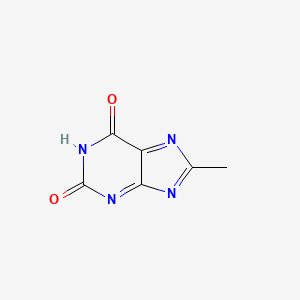
![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)

